Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate
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Overview
Description
Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate is a complex organic compound with a unique structure that includes an iodophenoxy group, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate typically involves multiple steps, including the formation of the iodophenoxy group, the furan ring, and the benzoate ester. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-iodophenoxy)benzoate: Similar structure but lacks the furan ring.
Methyl 2-amino-4,5-dimethoxybenzoate: Similar benzoate ester but different substituents.
Uniqueness
Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate is unique due to its combination of an iodophenoxy group, a furan ring, and a benzoate ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16INO5 |
---|---|
Molecular Weight |
477.2 g/mol |
IUPAC Name |
methyl 2-[[5-[(4-iodophenoxy)methyl]furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H16INO5/c1-25-20(24)16-4-2-3-5-17(16)22-19(23)18-11-10-15(27-18)12-26-14-8-6-13(21)7-9-14/h2-11H,12H2,1H3,(H,22,23) |
InChI Key |
SBENKKZKHPBYJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I |
Origin of Product |
United States |
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